1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-
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Overview
Description
1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- is a complex organic compound with a unique structure that includes a pyrrole ring, chlorophenyl group, hydroxypropyl group, and propoxyphenyl group
Preparation Methods
The synthesis of 1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route typically involves the use of reagents such as chlorophenylamine, hydroxypropylamine, and propoxyphenyl compounds under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents. Compared to these compounds, 1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1H-Pyrrole-1-acetamide derivatives with different aryl groups.
- Pyrrole compounds with varying alkyl or aryl substituents.
Properties
Molecular Formula |
C25H29ClN4O3 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-5-(4-propoxyphenyl)pyrrol-1-yl]-N-[(E)-(3-hydroxypropylhydrazinylidene)methyl]acetamide |
InChI |
InChI=1S/C25H29ClN4O3/c1-2-16-33-20-10-8-19(9-11-20)23-12-13-24(21-6-3-4-7-22(21)26)30(23)17-25(32)27-18-29-28-14-5-15-31/h3-4,6-13,18,28,31H,2,5,14-17H2,1H3,(H,27,29,32) |
InChI Key |
SUTCYUHGACPXIK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(N2CC(=O)N/C=N/NCCCO)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NNCCCO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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